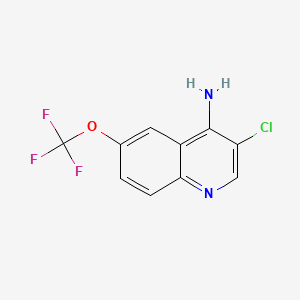

![molecular formula C5H2ClFN4 B594189 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine CAS No. 1255574-42-5](/img/structure/B594189.png)

6-Chloro-8-fluorotetrazolo[1,5-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

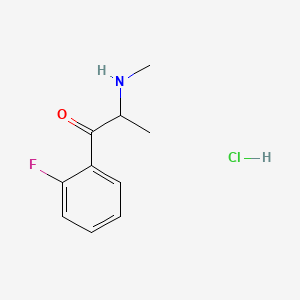

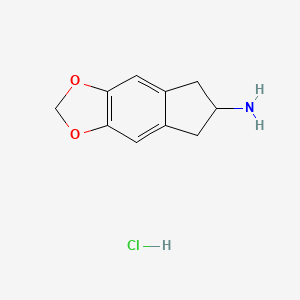

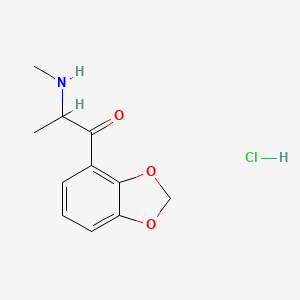

6-Chloro-8-fluorotetrazolo[1,5-a]pyridine is a chemical compound with the molecular formula C5H2ClFN4 . It has a molecular weight of 172.55 . This compound is used for research and development purposes .

Molecular Structure Analysis

The InChI code for 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine is 1S/C5H2ClFN4/c6-3-1-4(7)5-8-9-10-11(5)2-3/h1-2H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

6-Chloro-8-fluorotetrazolo[1,5-a]pyridine is a compound with a molecular weight of 172.55 . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

6-Chloro-8-fluorotetrazolo[1,5-a]pyridine and its derivatives are involved in complex chemical reactions that include photochemical nitrogen elimination, ring expansion, and solvolysis. For instance, 6,8-Dichlorotetrazolo[1,5-a]pyridine undergoes photochemical nitrogen elimination leading to ring expansion and solvolysis, indicating its reactivity and potential use in synthesizing novel compounds (Reisinger, Bernhardt, & Wentrup, 2004). Additionally, the compound's reactivity with secondary amines to afford dienyltetrazoles underlines its utility in organic synthesis (Addicott, Bernhardt, & Wentrup, 2009).

Antimicrobial and Herbicidal Activities

Derivatives of tetrazolo[1,5-a]pyridine have shown promising applications in agriculture and pharmaceuticals. Some compounds exhibit excellent herbicidal activity across a broad spectrum of vegetation at low application rates, showcasing their potential in agricultural sciences (Moran, 2003). Furthermore, novel fused nitrogen heterocyclic systems linked with chromone moieties have demonstrated antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Ali & Ibrahim, 2010).

Crystal Structure and Theoretical Studies

The crystal structure and theoretical studies of derivatives provide insights into their chemical properties and applications. For example, the crystal structure characterization and DFT calculations of triazole pyridazine derivatives have been performed, providing valuable data for further chemical and pharmaceutical research (Sallam et al., 2021).

Anticancer Potential

Compounds related to 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine have been synthesized and shown to possess anticancer activity, indicating the potential for the development of new anticancer drugs. The unique mechanism of tubulin inhibition by triazolopyrimidines, without binding competitively with paclitaxel, highlights the innovative therapeutic approaches that can be derived from this chemical class (Zhang et al., 2007).

Safety And Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental release, the area should be ventilated, and sources of ignition should be removed . The compound should not be discharged into the environment .

Propiedades

IUPAC Name |

6-chloro-8-fluorotetrazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN4/c6-3-1-4(7)5-8-9-10-11(5)2-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXCVUKMJUBOTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NN=NN2C=C1Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682056 |

Source

|

| Record name | 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-8-fluorotetrazolo[1,5-a]pyridine | |

CAS RN |

1255574-42-5 |

Source

|

| Record name | 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

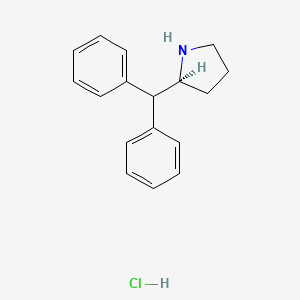

![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)